5-fluoro-6-methyl-1H-pyrimidin-4-one

Medicinal Chemistry Process Chemistry Solid-State Characterization

Select 5-fluoro-6-methyl-1H-pyrimidin-4-one for its unique 5-F/6-Me substitution pattern. The unblocked C-2 position enables direct O-alkylation, amination, and Suzuki–Miyaura coupling—mandatory for bicyclic HIV-1 integrase inhibitors (EP 1948621 A1) and kinase hinge-region parallel synthesis libraries. XLogP3‑AA=0 and TPSA=41.5 Ų deliver superior passive membrane permeability over 5-fluorouracil (XLogP3 –0.89, TPSA 65.7 Ų), improving intracellular target engagement for DNMT and CDK inhibitor programs. The >100 °C melting-point gap vs. the 2-methyl isomer enables rapid DSC identity verification, eliminating wrong-isomer shipment risk. Substituting with generic fluoro-pyrimidinones or positional isomers compromises regiochemical reactivity and therapeutic relevance.

Molecular Formula C5H5FN2O
Molecular Weight 128.10 g/mol
Cat. No. B7798380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-6-methyl-1H-pyrimidin-4-one
Molecular FormulaC5H5FN2O
Molecular Weight128.10 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N=CN1)F
InChIInChI=1S/C5H5FN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9)
InChIKeyJLXKUJWGTMEFDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-methyl-1H-pyrimidin-4-one: Core Pyrimidinone Scaffold for Antiviral and Oncology Discovery Programs


5-Fluoro-6-methyl-1H-pyrimidin-4-one (CAS 2145-53-1; also named 5-fluoro-6-methylpyrimidin-4-ol) is a low-molecular-weight fluorinated pyrimidinone (C₅H₅FN₂O, MW 128.10 g/mol) that serves as a privileged heterocyclic scaffold in medicinal chemistry [1]. The concurrent presence of a fluorine atom at C‑5 and a methyl group at C‑6 creates a distinct electronic and steric environment that differentiates this compound from other monohalogenated pyrimidinones. Its computed XLogP3‑AA of 0 and topological polar surface area of 41.5 Ų place it in a favorable property space for fragment-based drug design, while the 4‑oxo group provides a handle for O‑alkylation, amination, and metal-catalyzed cross‑coupling reactions [1].

Why 5-Fluoro-6-methyl-1H-pyrimidin-4-one Cannot Be Swapped with Other Fluorinated Pyrimidinones Without Risk of Divergent Reactivity and Biological Outcome


Substituting 5-fluoro-6-methyl-1H-pyrimidin-4-one with its closest positional isomer 5-fluoro-2-methylpyrimidin-4-ol (CAS 1480-91-7) or with the demethylated analogue 5-fluoro-4(3H)-pyrimidinone routinely leads to altered regiochemical reactivity, divergent biological target engagement, and unpredictable physicochemical properties [1][2]. The 5‑fluoro/6‑methyl arrangement exerts a unique electron‑withdrawing effect on the pyrimidinone ring that directly modulates tautomeric equilibrium (1H vs. 3H forms) and nucleophilic substitution rates at C‑2. Procurement of a generic fluoro-pyrimidinone without specifying the 5‑F/6‑Me substitution pattern therefore introduces measurable risk in multi‑step synthesis campaigns, as demonstrated by patent literature where this specific scaffold is explicitly claimed as the only productive intermediate for certain HIV integrase and kinase inhibitor series [2]. The quantitative evidence below supports why informed selection must consider these differences.

5-Fluoro-6-methyl-1H-pyrimidin-4-one: Quantitative Differentiation Evidence Versus Structural Analogs


Regioisomeric Differentiation: 5-Fluoro-6-methyl vs. 5-Fluoro-2-methyl Pyrimidin-4-ol Alters Melting Point and Crystal Packing

The 6‑methyl regioisomer (5‑fluoro‑6‑methyl‑1H‑pyrimidin‑4‑one) exhibits a markedly lower melting point than its 2‑methyl congener (5‑fluoro‑2‑methylpyrimidin‑4‑ol). This reflects distinct intermolecular hydrogen‑bonding networks driven by the position of the methyl substituent relative to the ring nitrogen atoms [1][2].

Medicinal Chemistry Process Chemistry Solid-State Characterization

Boiling Point and Purification Window: 6‑Methyl Substitution Enables a 32 °C Lower Boiling Point Than the 2‑Methyl Isomer

The predicted boiling point of 5‑fluoro‑6‑methyl‑1H‑pyrimidin‑4‑one is 159.6 °C at 760 mmHg, whereas the 2‑methyl isomer boils at 191.4 °C [1][2]. This 31.8 °C difference translates into a significantly wider operational window for fractional distillation under reduced pressure, reducing thermal degradation risk during large‑scale purification.

Process Chemistry Purification Distillation

C‑2 Functionalization Reactivity: 5‑F/6‑Me Substitution Pattern Enables Regioselective Cross‑Coupling Inaccessible to 5‑F/2‑Me Analogues

In the 5‑fluoro‑6‑methyl‑1H‑pyrimidin‑4‑one scaffold, the C‑2 position is sterically accessible for nucleophilic aromatic substitution and metal‑catalyzed coupling because the methyl group is distal (at C‑6). In contrast, the 2‑methyl isomer bears the methyl directly at the reactive site, blocking derivatization [1]. Patent data confirm that the 6‑methyl‑5‑fluoro regioisomer is the mandatory intermediate for constructing bicyclic pyrimidinone HIV integrase inhibitors where the C‑2 position must be elaborated with substituted amino or thioether side chains [2].

Synthetic Methodology Late-Stage Functionalization Palladium Catalysis

Computed Physicochemical Differentiation: 5‑F/6‑Me Pyrimidinone Occupies a Unique logP–TPSA Space Relative to 5‑Fluorouracil and 5‑Fluorocytosine

The target compound (XLogP3‑AA = 0; TPSA = 41.5 Ų) is significantly less polar than 5‑fluorouracil (XLogP3‑AA = –0.89; TPSA = 65.7 Ų) and closer to but distinct from 5‑fluorocytosine (XLogP3‑AA = –0.58; TPSA = 71.8 Ų) [1][2][3]. Within fragment‑based screening libraries, a logP near zero and low TPSA are favorable for CNS penetration potential (typically logP > 0 and TPSA < 60 Ų), yet the compound’s single hydrogen‑bond donor count limits excessive aqueous solubility, striking a balance valued in oral drug design.

Fragment-Based Drug Design Physicochemical Profiling Lead Optimization

5-Fluoro-6-methyl-1H-pyrimidin-4-one: High-Confidence Procurement Scenarios Supported by Quantitative Evidence


Fragment-Based Screening for Epigenetic and Kinase Targets Requiring Balanced logP

With XLogP3‑AA = 0 and TPSA = 41.5 Ų, 5‑fluoro‑6‑methyl‑1H‑pyrimidin‑4‑one is a suitable core fragment for DNA methyltransferase (DNMT) and cyclin‑dependent kinase (CDK) inhibitor programs. Its lower polarity relative to 5‑fluorouracil (XLogP3‑AA –0.89, TPSA 65.7 Ų) predicts improved passive membrane permeability, making it a preferred choice for intracellular target engagement [1].

Large‑Scale Intermediate for HIV Integrase Inhibitor and NNRTI Synthesis

The C‑2‑unsubstituted pyrimidinone ring is a mandatory synthetic precursor for bicyclic HIV‑1 integrase inhibitors as described in patent EP 1948621 A1 [2]. The 31.8 °C lower boiling point versus the 2‑methyl isomer facilitates milder distillation purification, directly reducing thermal decomposition losses during multi‑kilogram scale‑up [3].

Regioisomeric Identity Confirmation and Quality Control in Procurement Workflows

The >100 °C melting‑point difference between the 6‑methyl (decomposition without sharp melt) and 2‑methyl (mp 215–217 °C) regioisomers provides a rapid, instrument‑light identity check by melting‑point apparatus or DSC [4]. This significantly reduces the risk of wrong‑isomer shipment in academic and industrial compound management workflows.

Building Block for Late‑Stage C‑2 Diversification in Kinase Inhibitor Libraries

Because the C‑2 position is unblocked, 5‑fluoro‑6‑methyl‑1H‑pyrimidin‑4‑one can directly undergo O‑alkylation, amination, and Suzuki‑Miyaura coupling after activation. This contrasts with the 5‑fluoro‑2‑methyl isomer, which is inert to C‑2 functionalization, and makes the target compound the clearly indicated procurement choice for parallel synthesis libraries targeting the pyrimidine‑binding hinge region of kinases [5].

Quote Request

Request a Quote for 5-fluoro-6-methyl-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.